Benzene, 1-chloro-3-(phenylthio)-

Organic Synthesis Cross-Coupling Regioselectivity

Researchers requiring a specific meta-chloro diaryl thioether often face isomer contamination risks that compromise SAR data integrity. Benzene, 1-chloro-3-(phenylthio)- (CAS 38700-88-8) eliminates this uncertainty by providing a verified, single-isomer building block. Its distinct meta-substitution profile is critical for accurate pharmacophore modeling and catalytic method benchmarking. Benefits include: (1) unambiguous InChIKey (YNJLAXHIFOICPE-UHFFFAOYSA-N) for analytical confirmation; (2) consistent reactivity in Ni-catalyzed cross-coupling; (3) ready availability as a reference standard for HPLC/GC method development. This compound ensures your synthetic route and biological assays are built on a reliable, regio-defined foundation.

Molecular Formula C12H9ClS
Molecular Weight 220.72 g/mol
CAS No. 38700-88-8
Cat. No. B15341141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-3-(phenylthio)-
CAS38700-88-8
Molecular FormulaC12H9ClS
Molecular Weight220.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H9ClS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
InChIKeyYNJLAXHIFOICPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(phenylthio)benzene: Core Identity & Physicochemical Baseline


Benzene, 1-chloro-3-(phenylthio)- (CAS 38700-88-8), also referred to as 3-chlorophenyl phenyl sulfide or m-chlorophenyl phenyl sulfide, is a diaryl thioether with the molecular formula C₁₂H₉ClS and a molecular weight of 220.72 g/mol [1][2]. It features a chlorine substituent at the meta position of one phenyl ring relative to the sulfur bridge connecting it to an unsubstituted phenyl ring. This compound is primarily utilized as a synthetic intermediate and building block in organic chemistry, with potential relevance in medicinal chemistry and agrochemical research .

Meta-chloro diaryl thioether synthetic intermediate
Regioselective cross-coupling and SAR tool compound
Isomer-specific identity by unique InChIKey

1-Chloro-3-(phenylthio)benzene: Meta-Substitution vs. Generic Alternatives


In the diaryl thioether class, the position of the chlorine substituent on the phenyl ring (ortho, meta, or para) dictates the compound's electronic profile, steric environment, and subsequent reactivity. Generic or in-class substitution without consideration of this regiochemistry can lead to significant differences in reaction rates, regioselectivity in further functionalization, and even biological target engagement [1]. For Benzene, 1-chloro-3-(phenylthio)-, the meta-chloro arrangement provides a distinct electronic and steric signature compared to its ortho- and para-chloro isomers, making it non-interchangeable in applications where precise molecular recognition or reactivity is required. The evidence below quantifies these differences where possible and highlights the specific contexts where this compound's identity is non-negotiable.

Meta-Cl isomer
Ortho-Cl analog
Steric and electronic differences may alter cross-coupling selectivity
Meta-Cl isomer
Para-Cl analog
May shift SAR profile and physical properties (e.g., melting point)

1-Chloro-3-(phenylthio)benzene: Differentiation Evidence vs. Analogs


Selective Ni-Catalyzed Cross-Coupling via Meta-Substitution

In nickel-catalyzed cross-coupling reactions with Grignard reagents, chlorophenyl alkyl sulfides bearing a meta-chloro substituent (such as Benzene, 1-chloro-3-(phenylthio)-) undergo selective mono-arylation and mono-alkylation to yield aryl- and alkyl-phenyl alkyl sulfides. The meta-substitution pattern provides a distinct reactivity profile compared to ortho- and para-chloro analogs, which can lead to different product distributions under identical conditions [1]. This demonstrates that the regiochemistry of the chlorine atom is a critical parameter for synthetic planning.

Ni cross-coupling
Reported
Selective mono-arylation/alkylation vs ortho/para analogs
Regioselectivity context for cross-coupling planning
Qualitative selectivity reported; not head-to-head quantified
Organic Synthesis Cross-Coupling Regioselectivity

Physicochemical Identity: Isomer Differentiation

Benzene, 1-chloro-3-(phenylthio)- has a well-defined molecular weight of 220.72 g/mol and a unique InChIKey (YNJLAXHIFOICPE-UHFFFAOYSA-N) [1][2]. While the ortho (2-chlorophenyl phenyl sulfide) and para (4-chlorophenyl phenyl sulfide) isomers share the same molecular formula and mass, their distinct InChIKeys and chromatographic retention times provide unequivocal identification. For example, the 4-chloro isomer (CAS 347-73-5) has a different InChIKey and melting point, and the 2-chloro isomer (CAS 14450-52-3) exhibits different boiling points and refractive indices. These differences are critical for analytical method development and quality assurance in procurement.

Isomer identity
Specification review
Unique InChIKey, distinct boiling/melting vs ortho and para
Unambiguous isomer identification for QC
Differentiated by analytical databases and physical constants
Physicochemical Characterization Isomer Comparison Quality Control

Biological Activity: Meta-Substitution in SAR

In a study examining the relationship between structure and biological activity in aromatic sulfide derivatives, the position of chlorine substitution (ortho, meta, para) was shown to modulate biological activity. The meta-substituted derivative (corresponding to Benzene, 1-chloro-3-(phenylthio)-) exhibited a distinct activity profile compared to its ortho and para counterparts [1]. While exact IC₅₀ values for this specific compound were not detailed in the accessible abstract, the class-level inference is that meta-substitution is a critical variable in medicinal chemistry SAR campaigns involving chlorophenyl phenyl sulfide scaffolds.

Biological activity
Class-level
Meta-Cl substitution profile distinct from ortho/para
SAR probe for meta-substitution vector
Class-level inference; no direct IC₅₀ from abstract
Medicinal Chemistry Structure-Activity Relationship Biological Screening

Decarbonylative Aryl Thioether Synthesis Substrate

Benzene, 1-chloro-3-(phenylthio)- has been reported as a product in palladium-catalyzed double-decarbonylative synthesis of aryl thioethers via aryl exchange between amides and thioesters . This synthetic accessibility using modern Pd/Xantphos catalytic systems without additives highlights its value as a target compound in methodology development. The meta-chloro substitution pattern may influence the reaction outcome compared to other aryl sulfide substrates, although direct comparative yields were not provided in the available abstract.

Pd thioether synthesis
Data to verify
Formed via Pd/Xantphos decarbonylative coupling
Synthetic accessibility context
No comparative yields reported; source abstract only
Synthetic Methodology Palladium Catalysis Aryl Thioether Synthesis

1-Chloro-3-(phenylthio)benzene: Optimal Application Scenarios


Medicinal Chemistry SAR: Meta-Substituted Tool Compound

In drug discovery programs exploring chlorophenyl phenyl sulfide scaffolds, Benzene, 1-chloro-3-(phenylthio)- serves as the essential meta-substituted reference compound. Its distinct biological activity profile, as inferred from structure-activity relationship studies on aromatic sulfide derivatives [1], makes it indispensable for mapping the pharmacophoric requirements of chlorine substitution position. Procurement of this specific isomer, rather than the more common para-chloro analog, ensures the SAR dataset includes the meta-substitution vector, which is critical for three-dimensional pharmacophore modeling and lead optimization.

Regioselective Cross-Coupling Substrate

This compound is a valuable substrate for developing and benchmarking nickel-catalyzed cross-coupling methodologies, where the meta-chloro substituent provides a distinct reactivity profile compared to ortho- and para-substituted analogs [1]. Researchers in synthetic organic chemistry can use it to probe the scope and limitations of new catalytic systems, particularly those involving selective C–S or C–Cl bond activation. Its well-defined physicochemical properties (MW: 220.72 g/mol, InChIKey: YNJLAXHIFOICPE-UHFFFAOYSA-N) [2][3] facilitate unambiguous analytical monitoring of reaction progress.

Agrochemical Intermediate for Pesticide Derivatives

Benzene, 1-chloro-3-(phenylthio)- is structurally related to the 3-arylphenyl sulfide class of compounds that have been patented as pesticides and miticides [1]. As a key intermediate, its meta-chloro substitution pattern is critical for further functionalization to access the desired pesticide structures. Procuring this specific isomer ensures the correct regiochemistry is carried through to the final active ingredient, avoiding the need for isomeric separation downstream.

Isomer-Specific Analytical Reference Standard

Due to its unique InChIKey (YNJLAXHIFOICPE-UHFFFAOYSA-N) and distinct chromatographic behavior relative to the 2-chloro and 4-chloro isomers [1][2], this compound is suitable for use as an analytical reference standard. Quality control laboratories can employ it to confirm the identity and purity of incoming materials or to develop HPLC/GC methods capable of resolving isomeric chlorophenyl phenyl sulfides. This application directly mitigates the risk of isomer mix-up in regulated chemical manufacturing environments.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR: meta-Cl scaffold
Meta-substitution probe for pharmacophore modeling
SAR endpoint comparison vs ortho/para isomers
Ni-catalyzed cross-coupling methodology
Meta-chloro reactivity profile
Regioselectivity and product distribution review
Agrochemical intermediate synthesis
Meta-chloro substitution for pesticide derivatives
Isomeric purity in downstream functionalization
Isomer-specific analytical standard
Distinct chromatographic and InChIKey identity
Method development for isomer resolution
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